



# Unveiling AFM24: A Technical Guide to a Tetravalent Innate Cell Engager

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) developed on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.[1][2][3] It is engineered to concurrently target the epidermal growth factor receptor (EGFR) on solid tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages. [2][4] This dual-targeting mechanism redirects the cytotoxic potential of the innate immune system towards EGFR-expressing cancers. Unlike traditional EGFR inhibitors, AFM24's primary mode of action is not the inhibition of EGFR signaling but rather the potent induction of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental data for AFM24.

## **Molecular Architecture**

**AFM24** is a tetravalent, bispecific IgG1-single-chain variable fragment (scFv) fusion antibody. Its structure consists of a human IgG1 antibody with specificity for human CD16A, where two anti-EGFR scFv domains are fused to the C-terminus of the IgG heavy chains. The IgG1 Fc region has been silenced through amino acid substitutions to abolish Fc-mediated effector functions. This design results in a molecule with two binding sites for CD16A and two for EGFR, enabling high avidity binding to both target cells and effector cells.



# **Mechanism of Action**

**AFM24** functions by forming a cytotoxic synapse between innate immune cells and EGFR-positive tumor cells. The anti-CD16A arms of the antibody bind with high affinity to NK cells and macrophages, while the anti-EGFR scFv domains bind to the tumor cells. This crosslinking activates the effector cells, leading to the destruction of the cancer cells through two primary mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon engagement of CD16A on NK cells, a signaling cascade is initiated, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.
- Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages,
   AFM24 opsonizes the tumor cells, marking them for engulfment and destruction by the macrophages.

A key feature of **AFM24** is its ability to bind to a distinct epitope on CD16A that does not overlap with the binding site for the Fc portion of human IgG. This allows **AFM24** to effectively engage NK cells and macrophages even in the presence of high concentrations of circulating IgG.

Caption: AFM24 bridges innate immune cells and tumor cells, leading to ADCC and ADCP.

# Quantitative Data Summary Binding Affinities

The binding affinities of **AFM24** to CD16A on immune effector cells and to EGFR on various tumor cell lines have been characterized by flow cytometry.



| Target                      | Cell Type               | KD (nM)       | Reference |
|-----------------------------|-------------------------|---------------|-----------|
| CD16A                       | Human NK Cells          | 11.8 ± 4.3    |           |
| Human Macrophages           | 13.4 ± 11.2             |               |           |
| EGFR                        | DK-MG<br>(Glioblastoma) | High Affinity | _         |
| Various Tumor Cell<br>Lines | Nanomolar Range         |               | -         |

# In Vitro Cytotoxicity (ADCC)

The potency of **AFM24** in mediating NK cell-dependent ADCC against a panel of EGFR-expressing tumor cell lines was determined using calcein-release assays.



| Cell Line  | Tumor Type              | EGFR<br>Expression | KRAS/BRA<br>F Status | EC50 (pM)     | Reference |
|------------|-------------------------|--------------------|----------------------|---------------|-----------|
| DK-MG      | Glioblastoma            | High               | WT/WT                | 0.7 ± 0.4     |           |
| A-431      | Epidermoid<br>Carcinoma | Very High          | WT/WT                | 1.9 ± 1.5     |           |
| A-549      | Lung<br>Carcinoma       | High               | KRAS mut             | 5.1 ± 2.8     |           |
| HCT-116    | Colorectal<br>Carcinoma | Low                | KRAS mut             | 3.3           |           |
| COLO205    | Colorectal<br>Carcinoma | Low                | BRAF mut             | 30.4 ± 25.6   |           |
| HT-29      | Colorectal<br>Carcinoma | Low                | BRAF mut             | 3.3 ± 2.2     |           |
| LoVo       | Colorectal<br>Carcinoma | Low                | KRAS/BRAF<br>mut     | $3.4 \pm 0.6$ |           |
| Panc 08.13 | Pancreatic<br>Carcinoma | Low                | KRAS mut             | 5.7 ± 3.6     |           |
| SW-982     | Synovial<br>Sarcoma     | Medium             | WT/WT                | 47.7 ± 19.0   |           |

Importantly, the cytotoxic potency of **AFM24** does not correlate with the level of EGFR expression on the tumor cells.

# Experimental Protocols Cell Binding Assays (Flow Cytometry)

Objective: To determine the binding affinity of **AFM24** to CD16A on immune cells and EGFR on tumor cells.

Methodology:

## Foundational & Exploratory





- Cell Preparation: Isolate primary human NK cells or macrophages, or culture EGFRexpressing tumor cell lines.
- Incubation: Incubate a fixed number of cells with increasing concentrations of AFM24 or control antibodies at 37°C. For CD16A binding on NK cells, assays can be performed in the presence or absence of physiological concentrations (e.g., 10 mg/mL) of polyclonal human serum IgG to assess competition.
- Staining: After incubation, wash the cells to remove unbound antibody. For unlabeled primary antibodies, a secondary fluorescently labeled anti-human IgG antibody is added. If biotinylated antibodies are used, a fluorescently labeled streptavidin conjugate is used for detection.
- Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI), which corresponds to the amount of bound antibody.
- Data Analysis: Plot the MFI against the antibody concentration and use non-linear regression to calculate the dissociation constant (KD).





Click to download full resolution via product page

Caption: Workflow for determining AFM24 binding affinity using flow cytometry.

# Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-Release)

Objective: To quantify the ability of AFM24 to induce NK cell-mediated lysis of tumor cells.

### Methodology:

 Target Cell Labeling: Label the EGFR-expressing target tumor cells with Calcein-AM, a fluorescent dye that is retained in the cytoplasm of living cells.

## Foundational & Exploratory





- Co-culture: Co-culture the labeled target cells with primary human NK cells (effector cells) at a specific effector-to-target (E:T) ratio (e.g., 5:1).
- Treatment: Add serial dilutions of AFM24 or control antibodies to the co-culture.
- Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
- Measurement: After incubation, centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.
- Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls. Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.





Click to download full resolution via product page

Caption: Protocol for measuring **AFM24**-mediated ADCC via calcein release.

# Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of AFM24 to mediate macrophage phagocytosis of tumor cells.

### Methodology:

 Macrophage Differentiation: Differentiate human macrophages from peripheral blood mononuclear cells (PBMCs) by in vitro culture with macrophage colony-stimulating factor (M-CSF).

## Foundational & Exploratory





- Target Cell Labeling: Label the EGFR-expressing target tumor cells with a fluorescent dye such as CMFDA.
- Co-culture: Co-culture the labeled target cells with the differentiated macrophages at a specific E:T ratio (e.g., 5:1).
- Treatment: Add AFM24 or control antibodies at various concentrations.
- Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).
- Analysis by Flow Cytometry: Stain the cells with a macrophage-specific marker (e.g., anti-CD11b). Quantify the percentage of macrophages that have phagocytosed the target cells by identifying the double-positive (e.g., CMFDA+ and CD11b+) population.
- Data Analysis: Express the results as the percentage of phagocytosis or fold induction over the control without antibody.





Click to download full resolution via product page

Caption: Workflow for the in vitro ADCP assay.

# Signaling Pathways CD16A Signaling in Innate Immune Cells

Engagement of CD16A by **AFM24** on NK cells and macrophages initiates an intracellular signaling cascade that leads to cellular activation. While the detailed downstream signaling of **AFM24** is an area of ongoing investigation, the general CD16A pathway involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within associated signaling subunits (e.g., CD3ζ and FcεRIγ). This triggers a cascade involving Syk and ZAP70



kinases, leading to the activation of downstream pathways such as the PLCy-Ca2+ and MAPK pathways, ultimately resulting in the release of cytotoxic granules and cytokine production.



Click to download full resolution via product page

Caption: Simplified CD16A signaling pathway upon AFM24 engagement.

# Impact on EGFR Signaling

A distinguishing feature of **AFM24** is that its primary mechanism of action is independent of EGFR signaling inhibition. Preclinical studies have shown that while **AFM24** can reduce EGF-



mediated EGFR phosphorylation to some extent, it does not lead to a complete blockade of the pathway. This is a significant departure from traditional anti-EGFR monoclonal antibodies and tyrosine kinase inhibitors. The lack of strong EGFR signaling inhibition is thought to contribute to the favorable safety profile of **AFM24**, particularly the absence of typical EGFR inhibitor-related toxicities like skin rash.

### Conclusion

AFM24 represents a promising immunotherapeutic approach for the treatment of EGFR-expressing solid tumors. Its tetravalent, bispecific design allows for high-avidity binding to both tumor cells and innate immune effector cells, leading to potent and efficient tumor cell lysis via ADCC and ADCP. The mechanism of action, which is independent of EGFR signaling inhibition, suggests that AFM24 may be effective in patient populations resistant to current EGFR-targeted therapies and may offer an improved safety profile. The data summarized in this guide provide a solid foundation for the ongoing clinical development of AFM24 as a monotherapy and in combination with other anti-cancer agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 4. affimed.com [affimed.com]
- To cite this document: BenchChem. [Unveiling AFM24: A Technical Guide to a Tetravalent Innate Cell Engager]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#molecular-characteristics-of-the-afm24-tetravalent-antibody]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com